4-methoxy-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzenesulfonamide
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Overview
Description
4-METHOXY-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of chromenyl sulfonamides. This compound is characterized by its unique structure, which includes a chromenyl core, a sulfonamide group, and a methoxy substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors One common method involves the initial formation of the chromenyl core through a cyclization reactionThe methoxy group is usually introduced through a methylation reaction using methanol and a suitable catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for cyclization, controlled temperature conditions for sulfonation, and efficient purification techniques such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-METHOXY-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The chromenyl core may interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXY-N-[2-OXO-4-(ETHYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE
- 4-METHOXY-N-[2-OXO-4-(METHYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE
- 4-METHOXY-N-[2-OXO-4-(BUTYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE
Uniqueness
The uniqueness of 4-METHOXY-N-[2-OXO-4-(PROPYLAMINO)-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the propylamino group, in particular, influences its reactivity and interaction with biological targets, making it a compound of interest for further research .
Properties
Molecular Formula |
C19H20N2O5S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-methoxy-N-[2-oxo-4-(propylamino)chromen-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H20N2O5S/c1-3-12-20-17-15-6-4-5-7-16(15)26-19(22)18(17)21-27(23,24)14-10-8-13(25-2)9-11-14/h4-11,20-21H,3,12H2,1-2H3 |
InChI Key |
JDYQJDSNYNNWJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=O)OC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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